molecular formula C27H30N4OS B10867927 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide

Cat. No.: B10867927
M. Wt: 458.6 g/mol
InChI Key: XQLSCGKXTBJYKJ-UHFFFAOYSA-N
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Description

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where an adamantyl halide reacts with the triazole derivative.

    Attachment of the Phenyl Group: The phenyl group is attached via a similar substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and adamantyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C27H30N4OS

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H30N4OS/c1-18-7-9-22(10-8-18)28-24(32)17-33-26-30-29-25(31(26)23-5-3-2-4-6-23)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3,(H,28,32)

InChI Key

XQLSCGKXTBJYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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